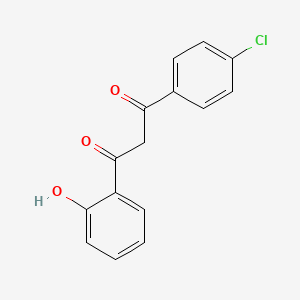

1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

描述

Molecular Geometry and Crystallographic Analysis

The crystal structure of 1-(4-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione (C₁₅H₁₁ClO₃) has been resolved through single-crystal X-ray diffraction. The molecule adopts a planar conformation due to conjugation between the β-diketone moiety and aromatic rings. The central propane-1,3-dione unit forms intramolecular hydrogen bonds between the hydroxyl group (O–H) and adjacent carbonyl oxygen (C=O), stabilizing the enol tautomer in the solid state.

The unit cell parameters are as follows:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 10.622(2) |

| b (Å) | 12.795(5) |

| c (Å) | 10.748(3) |

| β (°) | 111.77(1) |

| Volume (ų) | 1,356.6(6) |

Hirshfeld surface analysis reveals that intermolecular interactions are dominated by O–H···O (15.2%) and C–H···O (6.9%) hydrogen bonds, with van der Waals contacts contributing 76.8% to the packing efficiency. The molecular packing forms zigzag chains along the b-axis, stabilized by π-π stacking between chlorophenyl and hydroxyphenyl rings (3.8–4.1 Å interplanar distances).

属性

IUPAC Name |

1-(4-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c16-11-7-5-10(6-8-11)14(18)9-15(19)12-3-1-2-4-13(12)17/h1-8,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKRVOHVQCUTJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352370 | |

| Record name | 1-(4-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65599-34-0 | |

| Record name | 1-(4-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The most common synthetic approach to 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione involves an aldol condensation between 4-chlorobenzaldehyde and 2-hydroxyacetophenone under basic conditions. The reaction mechanism proceeds as follows:

Step 1: Aldol Condensation

The enolate ion formed from 2-hydroxyacetophenone attacks the carbonyl carbon of 4-chlorobenzaldehyde, forming a β-hydroxyketone intermediate.Step 2: Dehydration

The intermediate undergoes base-catalyzed dehydration to yield the α,β-unsaturated ketone, which tautomerizes to the desired 1,3-dione structure.

Typical Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly employed to catalyze the reaction.

Solvents: Aqueous ethanol or other polar solvents facilitate the reaction and product isolation.

Temperature: The reaction is generally conducted at room temperature to moderate heating (e.g., 25–65 °C) to optimize yield and minimize side reactions.

Reaction Time: Varies between 2 to 12 hours depending on conditions and scale.

Laboratory-Scale Preparation Example

A typical laboratory synthesis based on literature protocols is as follows:

| Reagents | Amounts | Conditions | Yield (%) | Product Form |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | 1 equiv | Base (NaOH/KOH), EtOH | 70–80 | Yellow solid |

| 2-Hydroxyacetophenone | 1 equiv | Room temp to 65 °C | ||

| Base (NaOH or KOH) | 1.5 equiv | Stirring 2–6 hours | ||

| Solvent | Ethanol/water mix |

After reaction completion, the mixture is acidified to neutralize the base, and the product is isolated by filtration or extraction, followed by recrystallization for purification.

Industrial Production Considerations

Industrial synthesis adapts the laboratory process with optimizations for scale, yield, and purity:

- Catalysts: Use of advanced heterogeneous or homogeneous catalysts to improve reaction rates and selectivity.

- Reaction Control: Precise temperature and pH control to suppress side reactions.

- Continuous Flow Reactors: Employed to enhance mixing and heat transfer, allowing for continuous production.

- Purification: Use of crystallization, chromatography, or distillation techniques tailored for large-scale operation.

These optimizations ensure efficient, reproducible production of high-purity this compound for research and industrial use.

Alternative Synthetic Methods and Analogous Compound Preparations

Research on structurally related compounds such as 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones provides insights applicable to the target compound's synthesis:

Base-Mediated Condensation Using Sodium Hydride:

Sodium hydride in tetrahydrofuran (THF) has been used to generate enolates from 2-hydroxyacetophenone derivatives, which then react with esters or benzoyl chlorides to form the 1,3-dione framework.Acylation Followed by Cyclization:

Reaction of hydroxyacetophenone derivatives with benzoyl chlorides in the presence of pyridine, followed by base treatment (e.g., KOH), can yield the diketone structure after acidification and recrystallization.Use of Potassium tert-Butoxide:

Potassium tert-butoxide in THF under inert atmosphere can facilitate the condensation of acylated intermediates to form the diketone.

These methods demonstrate flexibility in synthetic routes, allowing for modifications to introduce the 4-chlorophenyl group specifically.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Aldol condensation | 4-Chlorobenzaldehyde + 2-hydroxyacetophenone + NaOH/KOH | Ethanol/water, RT to 65 °C, 2–6 h | 70–80 | Most common, straightforward, scalable |

| Sodium hydride-mediated | 2-Hydroxyacetophenone + esters + NaH in THF | 65 °C, 2 h | ~70 | Used for related compounds, requires dry conditions |

| Acyl chloride + pyridine | Hydroxyacetophenone + benzoyl chloride + pyridine + KOH | Room temp to 50 °C, 2–12 h | 60–75 | Two-step, involves acylation and base treatment |

| Potassium tert-butoxide base | Acylated intermediate + KOtBu in THF | Room temp, inert atmosphere, 12 h | 65–75 | For fluorinated analogs, adaptable |

Research Findings and Analytical Characterization

- Yield and Purity: Typical yields range from 60% to 80% depending on method and scale. Purity is confirmed by recrystallization and chromatographic methods.

- Spectroscopic Data: The product exhibits keto-enol tautomerism, confirmed by NMR (1H and 13C), IR, and HRMS analyses.

- Structural Confirmation: X-ray crystallography of related compounds confirms the diketone framework and intramolecular hydrogen bonding involving the hydroxy group.

化学反应分析

Types of Reactions

1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.

相似化合物的比较

Comparison with Structural Analogues

Structural and Electronic Properties

The following β-diketones are compared based on substituent effects, physical properties, and applications:

Substituent Effects:

- Chlorine (Cl) : Increases electronegativity and stability via electron-withdrawing effects. The 4-Cl group in the target compound enhances its ability to form stable metal chelates compared to fluorine (F) or methoxy (OCH₃) substituents .

- Hydroxyl (OH): The 2-OH group enables hydrogen bonding and participation in keto-enol tautomerism, critical for metal coordination .

- Methoxy (OCH₃) and Ethoxy (OCH₂CH₃) : Improve solubility in organic solvents but reduce UV absorption stability compared to hydroxylated analogues .

Physicochemical and Spectroscopic Properties

- UV Absorption : β-diketones with conjugated aryl groups (e.g., Avobenzone) absorb strongly in the UVA range (320–400 nm), while chlorinated analogues may exhibit shifted λmax due to electron-withdrawing effects .

- Thermal Stability : Avobenzone’s melting point (81–86°C) is lower than that of chlorinated derivatives, which likely have higher thermal stability due to stronger intermolecular interactions .

生物活性

1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, also known by its CAS number 67852-95-3, is a compound that has garnered interest due to its potential biological activities. This article explores its antibacterial and antifungal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H11ClO

- Molecular Weight : 256.7 g/mol

The presence of the chlorophenyl and hydroxyphenyl groups suggests potential interactions with biological systems, particularly in terms of antimicrobial activity.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. It has been tested against various strains of bacteria, including both Gram-positive and Gram-negative species.

Research Findings

-

Minimum Inhibitory Concentration (MIC) :

- The compound demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

- Comparative studies showed that derivatives of this compound had varying degrees of effectiveness, with some exhibiting even lower MIC values against resistant strains.

- Mechanism of Action :

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity against various fungal pathogens.

Case Studies

- A study evaluated the antifungal efficacy against Candida albicans, revealing that the compound inhibited fungal growth with an MIC value of approximately 5 mg/mL. This suggests a moderate level of antifungal activity .

- Further investigations into its efficacy against other fungal strains are warranted to establish a broader spectrum of activity.

Data Table: Biological Activity Summary

| Activity Type | Test Organism | MIC (mg/mL) | Remarks |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.0039 | Potent activity |

| Antibacterial | Escherichia coli | 0.025 | Effective against Gram-negative |

| Antifungal | Candida albicans | 5 | Moderate antifungal activity |

常见问题

Q. What are the common synthetic routes for 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione?

The compound is typically synthesized via Claisen-Schmidt condensation between 2-hydroxyacetophenone and 4-chlorobenzaldehyde under basic conditions (e.g., NaOH/ethanol). The reaction proceeds via enolate formation, followed by dehydration to yield the β-diketone. Reaction optimization includes temperature control (0–25°C) and stoichiometric ratios (1:1.2 ketone:aldehyde) to minimize side products like chalcones . For purity, recrystallization in ethanol or methanol is recommended.

Q. What solvents and conditions optimize its stability during storage?

The compound is light-sensitive and prone to keto-enol tautomerism. Store in amber vials under inert gas (N₂/Ar) at –20°C. Use aprotic solvents (DMSO, DMF) for dissolution to minimize hydrolysis. Avoid aqueous buffers with pH >7, which promote degradation via diketone ring-opening .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

Discrepancies between calculated and observed NMR/IR signals often arise from tautomeric equilibria. Use variable-temperature NMR (VT-NMR) to track enol↔diketo shifts. For example, cooling to –40°C slows tautomerism, resolving split peaks. Computational modeling (DFT) of tautomeric energies and H-bonding networks can validate experimental observations .

Q. What experimental designs assess its biological activity (e.g., antimicrobial, antioxidant)?

- Antimicrobial : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (24–48 hr incubation). Compare with positive controls like ciprofloxacin .

- Antioxidant : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Dissolve the compound in methanol (0.1–100 µM), mix with DPPH solution, and measure absorbance at 517 nm after 30 min. EC₅₀ values indicate potency relative to ascorbic acid .

Q. How does computational docking guide its potential as an anticancer agent?

Perform molecular docking (e.g., AutoDock Vina) with cytochrome P450 reductase (PDB ID: 1UOM). Focus on binding affinities (ΔG) and interactions (H-bonds, hydrophobic contacts) at the NADPH-binding site. For example, 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)dione derivatives show high affinity (–9.2 kcal/mol) due to H-bonding with Arg101 and π-stacking with Phe226 .

Q. What advanced reactivity patterns are observed with phosphorus halides?

Reaction with PCl₃ or PhP(O)Cl₂ in dry toluene yields 2-aryl-3-benzoyl-4-hydroxy-2H-1,2-benzoxaphosphinines . The mechanism involves nucleophilic attack by the enolic oxygen on phosphorus, followed by cyclization. Monitor via ³¹P NMR (δ 20–25 ppm for P=O intermediates). Products exhibit fluorescence and catalytic potential in ring-opening polymerizations .

Methodological Tables

Table 1: Key NMR Assignments for 1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)dione (CDCl₃, 400 MHz)

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| 1H (enolic H) | 16.1 (s, 1H) | O-H (enol tautomer) |

| 13C (C=O) | 184.7, 185.2 | Diketo carbonyls |

| Ar-H (Cl-Ph) | 7.45–7.89 (m, 4H) | 4-Chlorophenyl protons |

Table 2: Antimicrobial Activity of Derivatives (MIC, µg/mL)

| Strain | Derivative A | Derivative B | Ciprofloxacin |

|---|---|---|---|

| S. aureus | 12.5 | 25.0 | 1.56 |

| E. coli | 50.0 | 100.0 | 3.12 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。